molecular formula C12H10O4 B3269471 Ethyl 4-oxo-4H-chromene-3-carboxylate CAS No. 51085-94-0

Ethyl 4-oxo-4H-chromene-3-carboxylate

Cat. No. B3269471
CAS RN: 51085-94-0
M. Wt: 218.2 g/mol
InChI Key: CFIKEPHTXCZYMW-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-chromene-3-carboxylate is a chemical compound with the linear formula C12H10O4 . It is a derivative of 4-oxo-2-aryl-4H-chromene-3-carboxylate (flavone-3-carboxylate) and is formed from 4-hydroxycoumarins and β-nitroalkenes in an alcoholic medium .


Synthesis Analysis

The synthesis of Ethyl 4-oxo-4H-chromene-3-carboxylate involves an unusual alcohol-mediated reaction. The transformation occurs via the in situ formation of a Michael adduct, followed by the alkoxide ion-mediated rearrangement of the intermediate . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .


Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4H-chromene-3-carboxylate is represented by the SMILES string O=C1C(C=CC=C2)=C2OC=C1C(OCC)=O .


Chemical Reactions Analysis

The chemical reaction of Ethyl 4-oxo-4H-chromene-3-carboxylate involves the in situ formation of a Michael adduct, followed by the alkoxide ion-mediated rearrangement of the intermediate .

Scientific Research Applications

Synthesis and Chemical Properties

  • Atom Economical Synthesis : Ethyl 4-oxo-4H-chromene-3-carboxylate derivatives have been synthesized via an efficient, one-pot, atom-economical process. This process involves a tandem Michael addition–cyclization reaction, optimizing yields under solvent-free conditions (Boominathan et al., 2011).
  • Structural and Conformational Studies : Investigations into the structures and conformations of chromane derivatives, including ethyl 4-oxo-4H-chromene-3-carboxylate, have been conducted using various spectroscopic methods and X-ray analysis. These studies provide insights into the molecular arrangements and stability of these compounds (Ciolkowski et al., 2009).

Biological and Pharmacological Applications

  • Antibacterial Activity : Some complexes of ethyl 4-oxo-4H-chromene-3-carboxylate exhibit significant antibacterial activities. Notably, the Lanthanum complex of this compound shows effectiveness against various human pathogenic bacteria, highlighting its potential in treating wound infections (Hassan, 2014).
  • Anticorrosive Properties : Derivatives of ethyl 4-oxo-4H-chromene-3-carboxylate have shown potential as anticorrosive agents. Specifically, alkylammonium polyfluoro derivatives of this compound effectively inhibit hydrochloric acid corrosion of mild steel at low concentrations (Shcherbakov et al., 2014).

Miscellaneous Applications

  • Synthesis of Novel Compounds : Ethyl 4-oxo-4H-chromene-3-carboxylate serves as a key intermediate in the synthesis of various novel compounds, including those with potential pharmacological activities. This highlights its versatility in synthetic chemistry applications (Ramaganesh et al., 2010).
  • Photoluminescence and Crystal Structure Studies : The compound and its derivatives have been explored for their photoluminescent properties, which could have implications in material science and optical applications. Studies include the investigation of UV-vis spectra and photoluminescence properties (Song & Gao, 2014).

properties

IUPAC Name

ethyl 4-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIKEPHTXCZYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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